Lipophilicity (LogP) Comparison: 2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine vs. Non-Methylated Analogs
2-Chloro-3-methyl-5-(piperidin-2-yl)pyridine exhibits a computed LogP of 2.86, which is approximately 1.8 log units higher than the non-methylated analog (R)-3-(piperidin-2-yl)pyridine (LogP = 1.0) . This increase in lipophilicity, driven by the 3-methyl substitution, is expected to enhance passive membrane permeability and blood-brain barrier penetration, a critical parameter for CNS-targeted compounds [1].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 |
| Comparator Or Baseline | (R)-3-(Piperidin-2-yl)pyridine: LogP = 1.0 |
| Quantified Difference | ΔLogP ≈ +1.86 |
| Conditions | Computed using XLogP3 algorithm (PubChem) or vendor-reported LogP |
Why This Matters
Higher LogP correlates with increased membrane permeability, a key selection criterion for CNS drug discovery programs requiring brain-penetrant scaffolds.
- [1] PubChem. (R)-3-(Piperidin-2-YL)pyridine. Computed Descriptors: XLogP3. View Source
